molecular formula C6H4N2O3 B180776 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione CAS No. 13177-71-4

5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione

Cat. No.: B180776
CAS No.: 13177-71-4
M. Wt: 152.11 g/mol
InChI Key: XXMXJZGHLGISEA-UHFFFAOYSA-N
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Description

Contextualization of Furo[2,3-d]pyridazine Systems within Dioxo-Fused Heterocycles

The 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione molecule is characterized by a furan (B31954) ring fused to a pyridazine (B1198779) ring, with two ketone groups on the pyridazine moiety. This places it within the broader category of dioxo-fused heterocycles. The furo[2,3-d]pyridazine core is a significant pharmacophore, and its derivatives have been investigated for a range of biological activities. nih.gov The presence of the dioxo functionality can influence the electronic properties and reactivity of the heterocyclic system, as well as its ability to interact with biological targets.

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key structural motif in many biologically active compounds. nih.govrsc.org Its fusion with a furan ring, an aromatic five-membered ring containing an oxygen atom, creates a planar system with a unique distribution of electrons, making it an attractive scaffold for drug design. The general structure of furo[2,3-d]pyridazine allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.

Historical Overview of Research on Pyridazine-Fused Furan Scaffolds

Research into pyridazine-fused furan scaffolds dates back several decades. One of the seminal works in this area was published in 1974 in the Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan). This study detailed the synthesis of 4-oxo-5,7-disubstituted-4,5-dihydrofuro(2,3-d) pyridazines and their nitration. nih.gov This early work laid the groundwork for the exploration of the chemical space around the furo[2,3-d]pyridazine core and provided initial insights into the reactivity of this heterocyclic system.

Over the years, interest in pyridazine-based heterocycles has grown, with numerous studies focusing on their synthesis and pharmacological evaluation. These investigations have revealed that pyridazine and its fused derivatives possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netnih.gov The development of new synthetic methodologies has further facilitated the creation of diverse libraries of these compounds for biological screening.

Significance of the this compound Core in Chemical Research

While specific research on This compound (CAS 13177-71-4) is limited, the significance of its core structure can be inferred from the broader class of furo[2,3-d]pyridazines and related fused heterocycles. chemicalbook.comguidechem.comrovathin.comjialipharm.comchemnet.comepa.gov The furo[2,3-d]pyrimidine (B11772683) scaffold, a close structural relative, has been extensively studied and is a key component in compounds designed as kinase inhibitors for cancer therapy. nih.govrsc.org For instance, novel furo[2,3-d]pyrimidine derivatives have been synthesized and evaluated as PI3K/AKT dual inhibitors, demonstrating potent antiproliferative activity. nih.gov

The pyridazine moiety itself is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. nih.govresearchgate.net The fusion of the furan ring to the pyridazine core can modulate the electronic and steric properties of the molecule, potentially leading to enhanced biological activity or novel mechanisms of action. A recently described pyrido[2,3-d]pyridazine-2,8-dione derivative, for example, has shown promise as a dual COX-1/COX-2 inhibitor with anti-inflammatory properties. nih.gov

The synthesis of a structurally similar compound, 5,6-dihydro- chemicalbook.comguidechem.comchemnet.comoxadiazolo[3,4-d]pyridazine-4,7-dione, has been reported as a key precursor for organic photovoltaic materials. mdpi.com This suggests that the dione (B5365651) functionality in such fused systems could be important for applications in materials science, in addition to medicinal chemistry.

Emerging Trends and Research Gaps in the Study of Dihydrofuro[2,3-d]pyridazine-4,7-dione

A significant research gap exists in the scientific literature concerning the specific compound This compound . While its existence is confirmed by its CAS number, there is a notable lack of published studies detailing its synthesis, characterization, and potential applications.

Emerging trends in heterocyclic chemistry point towards the development of efficient and sustainable synthetic methods, such as multi-component reactions and catalytic processes, to access complex molecular architectures. rsc.org The application of such methods to the synthesis of This compound and its derivatives could open up new avenues for research.

Furthermore, computational studies, including density functional theory (DFT) calculations and molecular docking, are increasingly being used to predict the properties and biological activities of novel compounds. Such in silico investigations could provide valuable insights into the potential of This compound as a scaffold for drug discovery or as a functional material, thereby guiding future experimental work. The exploration of its reactivity, photophysical properties, and biological profile remains a fertile ground for future research in the field of heterocyclic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydrofuro[2,3-d]pyridazine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3/c9-5-3-1-2-11-4(3)6(10)8-7-5/h1-2H,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMXJZGHLGISEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264835
Record name 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione
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Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13177-71-4
Record name 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5,6 Dihydrofuro 2,3 D Pyridazine 4,7 Dione and Its Analogues

Classical Approaches to Dihydrofuro[2,3-d]pyridazine-4,7-dione Scaffolds

Traditional synthetic strategies for constructing furo-pyridazine and related fused heterocyclic systems have historically relied on well-established chemical transformations, including ring closure reactions, intramolecular cyclizations, and condensation reactions. These methods form the foundation for the synthesis of these complex molecules.

Ring Closure Reactions for Furo-Pyridazine Formation

The formation of the pyridazine-4,7-dione ring fused to a furan (B31954) core can be effectively achieved through the cyclization of appropriately substituted furan precursors. A key strategy involves the use of a dicarbohydrazide derivative of a furan ring. For instance, the synthesis of 5,6-dihydro- researchgate.netniscpr.res.inresearchgate.netoxadiazolo[3,4-d]pyridazine-4,7-dione, an analogue of the target molecule, is accomplished through the ring closure of 1,2,5-oxadiazole-3,4-dicarbohydrazide. mdpi.com This reaction is typically carried out in the presence of hydrochloric acid, which facilitates the cyclization to form the stable fused dione (B5365651) structure. mdpi.com The general principle of this approach is the intramolecular condensation of the two hydrazide moieties to form the six-membered pyridazine (B1198779) ring.

A similar strategy can be envisioned for the synthesis of 5,6-dihydrofuro[2,3-d]pyridazine-4,7-dione, starting from a furan-2,3-dicarbohydrazide (B597504). The reaction of 1,2-diphenyl fulvene (B1219640) with an excess of hydrazine (B178648) has also been reported as a method for synthesizing 5,6-fused ring pyridazines, demonstrating the utility of hydrazine in forming the pyridazine ring. liberty.edu

Intramolecular Cyclization Strategies towards Dihydrofuro[3,2-c]pyridine-4,7-dione Systems

While not the direct target scaffold, the synthesis of the isomeric dihydrofuro[3,2-c]pyridine-4,7-dione system provides valuable insight into intramolecular cyclization strategies for related heterocyclic structures. A prominent method for the synthesis of the tetrahydrofuro[3,2-c]pyridine core is the Pictet-Spengler reaction. beilstein-journals.orgnih.gov This reaction involves the condensation of an amine, such as 2-(5-methylfuran-2-yl)ethanamine, with an aldehyde, followed by an acid-catalyzed intramolecular cyclization onto the furan ring. beilstein-journals.orgnih.gov

Although this method yields a pyridine (B92270) ring rather than a pyridazine-dione, the underlying principle of intramolecular electrophilic attack on the furan ring is a key strategic element in the synthesis of fused furan-heterocycle systems. Further modifications of the resulting tetrahydrofuro[3,2-c]pyridine, such as oxidation, would be necessary to achieve a dione functionality.

Condensation Reactions in the Synthesis of Furo[2,3-d]pyrimidine (B11772683) Derivatives

Furo[2,3-d]pyrimidine derivatives, which are structural analogues of the target molecule, are commonly synthesized through condensation reactions. These reactions often involve multiple components and lead to the rapid assembly of the fused heterocyclic system. A prevalent method is the three-component condensation of a 1,3-dicarbonyl compound (such as barbituric acid or its derivatives), an aromatic aldehyde, and an isocyanide. niscpr.res.inresearchgate.net This reaction can be performed under uncatalyzed conditions in water, highlighting its environmental friendliness. niscpr.res.inresearchgate.net

The synthesis of furo[2,3-d]pyrimidine-based chalcones has also been reported, starting from the reaction of α-chloro acetylacetone (B45752) with malononitrile (B47326) to form a furan derivative. nih.gov This intermediate is then further elaborated to the final chalcone (B49325) structure. These examples underscore the versatility of condensation reactions in building the furo[2,3-d]pyrimidine scaffold.

Modern Synthetic Protocols for Dihydrofuro[2,3-d]pyridazine-4,7-dione Synthesis

Contemporary synthetic chemistry has seen the advent of powerful new methodologies that offer increased efficiency, atom economy, and access to molecular diversity. These modern protocols, including multi-component reactions and catalyst-assisted methodologies, are increasingly being applied to the synthesis of complex heterocyclic systems like dihydrofuro[2,3-d]pyridazine-4,7-dione.

Multi-component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that contains portions of all the starting materials. This approach is particularly well-suited for the synthesis of heterocyclic libraries.

Several MCRs have been developed for the synthesis of furo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) analogues. For example, furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives can be synthesized via a three-component reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid in water, often facilitated by microwave irradiation. researchgate.net Similarly, spiroindenopyridotriazine-4H-pyrans can be accessed through a sequential MCR involving pyridotriazines, a cyclic C-H acid like pyrazolone, and malononitrile. nih.gov A one-pot, three-component reaction for the synthesis of dihydropyrimido-thiazine-6,7-dicarboxylates from an isocyanide, dialkyl acetylenedicarboxylate (B1228247), and a 2-amino-4H-1,3-thiazin-4-one derivative has also been reported. mdpi.com

Starting Material 1Starting Material 2Starting Material 3ProductConditionsReference
Aldehyde2,6-Diaminopyrimidine-4(3H)-oneTetronic acidFuro[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivativesWater, Microwave irradiation researchgate.net
PyridotriazinePyrazoloneMalononitrileSpiro-2-amino-4H-pyransEthanol, Mild conditions nih.gov
IsocyanideDialkyl acetylenedicarboxylate2-Amino-4H-1,3-thiazin-4-oneDihydropyrimido-thiazine-6,7-dicarboxylatesCH2Cl2, Room temperature mdpi.com
1,3-DiketoneAromatic aldehydeAryl isocyanideFuro(2,3-d)pyrimidine-2,4(1H,3H)-dione derivativesWater, Uncatalyzed niscpr.res.inresearchgate.net

Catalyst-Assisted Methodologies (e.g., organocatalysis, metal catalysis)

The use of catalysts can significantly enhance the efficiency, selectivity, and scope of synthetic transformations leading to dihydrofuro[2,3-d]pyridazine-4,7-dione and its analogues. Both organocatalysts and metal catalysts have been employed in the synthesis of related heterocyclic systems.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a green and metal-free alternative. For instance, the synthesis of 4-aryloctahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-ones can be catalyzed by organocatalysts like L-proline and p-toluenesulfonic acid. nih.gov

Metal catalysts are also powerful tools for constructing these fused rings. For example, the synthesis of pyrano[2,3-c]pyrazole derivatives through a one-pot, four-component reaction can be promoted by various catalysts, including nanocatalysts. nih.gov The Biginelli-type reaction to form pyrano[2,3-d]pyrimidine derivatives can be catalyzed by hybrid catalysts. nih.govacs.org While direct catalytic methods for the synthesis of this compound are less common in the literature, the principles demonstrated in the synthesis of its analogues provide a strong foundation for future research in this area.

Catalyst TypeReactionProductReference
Organocatalyst (L-proline, p-toluenesulfonic acid)MCR4-Aryloctahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-ones nih.gov
NanocatalystMCRPyrano[2,3-c]pyrazole derivatives nih.gov
Hybrid CatalystBiginelli-type reactionPyrano[2,3-d]pyrimidine derivatives nih.govacs.org

Microwave-Accelerated Synthesis (MWAS) of Related Fused Diones

Microwave-Accelerated Synthesis (MWAS) has emerged as a powerful technique in organic synthesis, offering significant advantages over conventional heating methods. researchgate.netrsc.org This technology utilizes microwave irradiation to rapidly and efficiently heat polar substances, which can dramatically reduce reaction times from hours or even days to mere minutes. researchgate.netorganic-chemistry.org The result is often higher yields, cleaner reaction profiles, and reduced energy consumption. researchgate.netrsc.org

In the context of fused heterocyclic diones, MWAS has proven to be particularly effective. For instance, the synthesis of novel 2,3-dihydro-4-pyridinones from curcumin (B1669340) and primary amines was successfully achieved in 120 seconds using microwave irradiation in the presence of a Montmorillonite K-10 catalyst. researchgate.net Notably, these reactions could not be performed under traditional heating conditions, underscoring the enabling power of microwave technology. researchgate.net

Similarly, the synthesis of various fused furopyrimidine derivatives, which are structurally related to furopyridazines, has been significantly improved with microwave assistance. In the radical addition reactions for synthesizing dihydrofuropyrimidines, no product was obtained using conventional methods. dntb.gov.ua However, employing microwave irradiation at 150 °C and 350 W for just 60 seconds resulted in excellent yields of the desired compounds. dntb.gov.ua This demonstrates the capacity of microwave energy to drive reactions that are otherwise unfeasible.

The table below summarizes the comparative advantages of MWAS over conventional heating for the synthesis of related heterocyclic compounds.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Related Heterocycles

Feature Microwave-Assisted Synthesis (MWAS) Conventional Heating Reference(s)
Reaction Time 60 seconds - 15 minutes 12 - 24 hours researchgate.netresearchgate.netdntb.gov.ua
Yield Good to Excellent (up to 100%) Low to Moderate (15-60%) researchgate.netdntb.gov.ua
Conditions Often solvent-free Requires solvents researchgate.net
Feasibility Enables reactions that fail conventionally Certain reactions are not viable researchgate.netdntb.gov.ua

Eco-friendly Approaches in Dihydrofuro[2,3-d]pyridazine-4,7-dione Synthesis

The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly being integrated into pharmaceutical synthesis. researchgate.net These approaches are critical for developing sustainable processes for molecules like this compound.

A key strategy in green chemistry is the use of environmentally benign solvents, with water being the most desirable. jocpr.com An exemplary case is the uncatalyzed, three-component synthesis of Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, which proceeds efficiently in water. jocpr.com This method avoids hazardous organic solvents and often simplifies the work-up procedure, making it a highly attractive green alternative. jocpr.com

Solvent-free synthesis, another cornerstone of green chemistry, has also been successfully applied. researchgate.net The synthesis of pyridazinone derivatives has been achieved using grinding and microwave heating, completely eliminating the need for solvents. organic-chemistry.org This not only prevents pollution from solvent waste but also aligns with the goals of atom economy and energy efficiency. Similarly, other related dihydropyrimidinone derivatives have been synthesized under solvent-free conditions, yielding products in a short time via a simple experimental procedure. nih.gov

Multi-component reactions (MCRs) represent a further eco-friendly strategy, allowing the construction of complex molecules in a single step, thus reducing the number of synthetic operations and the amount of waste generated. mdpi.com The efficient synthesis of pyrido[2,3-d]pyrimidine analogs, for example, has been accomplished through microwave-assisted MCRs, showcasing the synergy between green chemistry techniques. mdpi.com

Table 2: Overview of Green Chemistry Approaches for Related Heterocycles

Green Approach Example Application Key Benefit(s) Reference(s)
Aqueous Media Synthesis of Furo[2,3-d]pyrimidine-2,4(1H,3H)-diones in water Avoids hazardous organic solvents, simplified work-up jocpr.comjocpr.com
Solvent-Free Grinding/microwave synthesis of pyridazinone derivatives Eliminates solvent waste, reduces pollution organic-chemistry.orgnih.gov
Multi-Component MW-assisted synthesis of pyrido[2,3-d]pyrimidine analogs Increased efficiency, reduced waste, fewer steps mdpi.com

Regioselective and Stereoselective Synthesis of Dihydrofuro[2,3-d]pyridazine-4,7-dione Derivatives

Achieving precise control over the spatial arrangement of atoms is a hallmark of sophisticated synthetic chemistry. For complex molecules like Dihydrofuro[2,3-d]pyridazine-4,7-dione, this control manifests as regioselectivity (which atoms are connected) and stereoselectivity (the 3D arrangement of those atoms).

Control of Ring Fusion Isomerism (e.g., [2,3-d] vs [3,2-d])

The fusion of a furan ring to a pyridazine core can result in different constitutional isomers, such as the furo[2,3-d]pyridazine and furo[3,2-d]pyridazine systems. Controlling this regioselectivity is crucial for obtaining the desired molecular architecture. The synthetic strategy employed is the primary determinant of the isomeric outcome.

One successful approach to selectively obtain the [2,3-d] fused system is through the intramolecular cyclization of a suitably substituted precursor. For the related furo[2,3-d]pyrimidines, an in situ 5-endo-dig cyclization of C-5-alkynylpyrimidine derivatives has been shown to be effective. dntb.gov.ua This type of strategy, where one ring is pre-formed and the second is constructed upon it via a directed cyclization, offers a high degree of regiochemical control.

Another strategy involves building the pyridazine ring onto a furan precursor. For instance, the synthesis of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione, a related scaffold, begins with Furo[3,4-b]pyridine-5,7-dione. This furan-containing starting material is treated with hydrazine hydrate (B1144303) to form the pyridazine ring, thereby fixing the regiochemistry of the final fused product as [2,3-d].

Conversely, different synthetic routes can lead to other isomers. The synthesis of the novel furo[2,3-c]pyridazin-4(1H)-one ring system was achieved through a distinct five-step method, demonstrating that the choice of starting materials and reaction sequence dictates the final fusion pattern. researchgate.net The development of highly regioselective reactions, such as the aza-Diels-Alder reaction between 1,2,3-triazines and specific dienophiles, provides a powerful tool for constructing pyridazine rings with predictable substitution patterns, which can then be elaborated into specific fused systems.

Diastereoselective and Enantioselective Approaches for Analogues

When stereocenters are present in the dihydrofuro[2,3-d]pyridazine-4,7-dione core or its substituents, the synthesis must control the relative and absolute configuration of these centers.

Diastereoselective synthesis, which controls the formation of one diastereomer over another, has been successfully demonstrated for related fused systems. A notable example is the one-pot, three-component synthesis of 7-benzoyl-6-(aryl)-6,7-dihydro-5H-furo[2,3-d]thiazolo[3,2-a]pyrimidin-5-one derivatives. This domino reaction proceeds with good-to-excellent yields and high diastereoselectivity, providing a convenient and efficient route to stereochemically complex analogues. The specific spatial arrangement of the substituents is directed by the mechanism of the multi-component reaction.

Diels-Alder cycloadditions are another powerful tool for establishing stereochemistry. An interesting diastereoselective synthesis of partially reduced triazoledione (B1667160) fused pyridopyridazines was achieved through a Diels-Alder reaction between a diene and a dienophile, proceeding with very good diastereoselectivities (>20:1). While not the exact target scaffold, this demonstrates a viable strategy for controlling stereochemistry in related pyridazine-containing fused rings. Similarly, the diastereoselective synthesis of spirodihydrobenzofuran analogues has been developed based on the different facial preference of hydride and organolithium reagents towards a cyclic ketone precursor. Such substrate-controlled approaches are fundamental to establishing the desired relative stereochemistry in analogues of the dihydrofuran portion of the target molecule.

Currently, specific enantioselective approaches for the this compound core are not widely reported in the literature, representing an area for future research and development.

Chemical Reactivity and Transformations of 5,6 Dihydrofuro 2,3 D Pyridazine 4,7 Dione

Electrophilic Substitution Reactions on the Furo-Pyridazine Ring System

The susceptibility of the furo[2,3-d]pyridazine core to electrophilic substitution is a tale of two contrasting rings. The pyridazine (B1198779) ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which significantly deactivates it towards electrophilic attack. Studies on simple azines like pyridazine show that they are generally resistant to electrophilic substitution, with reagents preferentially attacking the lone pair electrons on the nitrogen atoms. researchgate.net This suggests that electrophilic substitution on the pyridazine portion of the target molecule would be challenging and likely require harsh reaction conditions or the presence of strong activating groups.

Nucleophilic Reactivity and Addition to Carbonyl Groups

The dione (B5365651) functionality in the pyridazine ring represents the most prominent site for nucleophilic attack. The carbonyl groups behave as typical amides within a cyclic hydrazide structure. A key transformation documented for the analogous compound, 5,6-dihydro- nih.govnih.govnih.govoxadiazolo[3,4-d]pyridazine-4,7-dione, is its role as a precursor to 4,7-dihalo derivatives. mdpi.comresearchgate.net This conversion likely involves tautomerization to a di-enol form or activation of the carbonyls, followed by nucleophilic attack by a halide source, replacing the hydroxyl groups.

This reactivity highlights the potential of the dione moiety in 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione to be converted into other functional groups. Furthermore, the synthesis of related pyrido[2,3-d]pyridazine-dione scaffolds often involves the cyclocondensation of a suitable precursor with hydrazine (B178648) monohydrate. nih.gov This process relies on the nucleophilic character of hydrazine attacking carbonyl or cyano groups, leading to the formation of the pyridazine ring. This suggests that the imide nitrogens in the title compound could also exhibit nucleophilic character under certain conditions, allowing for reactions like N-alkylation or N-arylation.

Cycloaddition Reactions Involving the Dihydrofuro[2,3-d]pyridazine-4,7-dione Core

The fused furo-pyridazine system possesses both diene and dienophile characteristics, making it a potential substrate for cycloaddition reactions. The electron-deficient nature of the pyridazine ring makes it a suitable candidate for inverse-electron-demand Diels-Alder reactions. In such reactions, the pyridazine acts as the diene, reacting with an electron-rich dienophile. The synthesis of a similar pyrrolo[3,4-d]pyridazine-5,7-dione has been achieved through an inverse electron demand Diels-Alder reaction, showcasing the utility of this approach for building complex heterocyclic systems. researchgate.net

The furan (B31954) ring can also participate as a diene in [4+2] cycloaddition reactions. Additionally, the pyridazine ring itself, particularly through the formation of pyridazinium ylides, can act as a 1,3-dipole in [3+2] cycloaddition reactions with various dipolarophiles to construct fused five-membered rings. nih.gov These reactions provide a powerful tool for elaborating the core structure and synthesizing novel polycyclic derivatives.

Table 1: Examples of Cycloaddition Reactions in Related Pyridazine Systems This table presents data from analogous compounds to infer potential reactivity.

Reaction Type Pyridazine Derivative Reactant Product Reference
[3+2] Cycloaddition Pyridazinium ylides Dimethyl acetylenedicarboxylate (B1228247) (DMAD) Pyrrolo[1,2-b]pyridazine derivatives nih.gov
Inverse Electron Demand Diels-Alder Thiophene-decorated tetrazine 1-Alkyl-1H-pyrrole-2,5-dione 6-Alkylpyrrolo[3,4-d]pyridazine-5,7-dione researchgate.net
[3+2] Cycloaddition Diazopropane Pyridazinones Saturated pyrazolo[3,4-d]pyridazinones nih.gov

Reduction and Oxidation Chemistry of the Dione Functionality

The dione functionality and the heterocyclic rings offer sites for both reduction and oxidation. The carbonyl groups of the dione can be reduced to alcohols or methylene (B1212753) groups using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, although the specific outcome would depend on the reaction conditions and the reactivity of the amide-like linkages.

Oxidation reactions are also plausible. The synthesis of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones has been achieved through the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, which involves a dimerization and oxidation cascade. mdpi.com This suggests that the dihydropyridazine (B8628806) ring in the title compound could be susceptible to oxidation, potentially leading to the fully aromatic furo[2,3-d]pyridazine system. The furan ring, being electron-rich, is also susceptible to oxidative cleavage under certain conditions.

Functionalization and Derivatization Reactions at Diverse Positions

The this compound scaffold allows for functionalization at several positions.

N-Functionalization: The nitrogen atoms of the pyridazine ring are key sites for derivatization. In related pyrido[3,4-d]pyridazine (B3350088) systems, N-phenyl derivatives have been synthesized by reacting precursors with N-phenylhydrazine. nih.gov This indicates that the NH groups in the title compound can be alkylated or arylated to modify the molecule's properties.

Carbonyl Transformations: As discussed previously (Sec. 3.2), the carbonyl groups are crucial for functionalization. Their conversion to dihalo derivatives is a documented pathway in analogous systems, which then opens up possibilities for subsequent nucleophilic substitution reactions to introduce a wide variety of substituents at the 4- and 7-positions. mdpi.comresearchgate.net

Side-Chain Modification: The synthesis of various pyrido[2,3-d]pyridazine-2,8-diones has shown that functional groups attached to the core, such as esters, can be readily transformed. For example, the hydrolysis of a carboxyethyl group to a carboxylic acid has been demonstrated, allowing for further derivatization. nih.gov

Table 2: Examples of Derivatization Reactions on Related Pyridazine-Dione Scaffolds This table presents data from analogous compounds to infer potential reactivity.

Reaction Type Starting Material Reagent(s) Product Type Reference
Dione to Dihalide 5,6-Dihydro- nih.govnih.govnih.govoxadiazolo[3,4-d]pyridazine-4,7-dione Halogenating agent 4,7-Dihalo- nih.govnih.govnih.govoxadiazolo[3,4-d]pyridazine mdpi.comresearchgate.net
N-Arylation 2-Chloro-6-methyl-3,4-pyridinedicarboximide N-phenylhydrazine N-Phenylaminopyridopyridazine nih.gov
Ester Hydrolysis 3-Carboxyethyl pyrido[2,3-d]pyridazine-2,8-dione NaOH 3-Carboxy pyrido[2,3-d]pyridazine-2,8-dione nih.gov
Cyclocondensation Polyfunctionalized 2-pyridone Hydrazine monohydrate 3,5-Disubstituted pyrido[2,3-d]pyridazine-2,8-dione nih.gov

Derivatization Strategies and Structure Activity Relationship Sar Studies of 5,6 Dihydrofuro 2,3 D Pyridazine 4,7 Dione Analogues

Systematic Derivatization to Explore Chemical Space around the Dihydrofuro[2,3-d]pyridazine-4,7-dione Core

A common strategy involves maintaining the core bicyclic system while introducing a diverse array of substituents at available positions. For instance, in related fused pyridazine (B1198779) systems, modifications to a phenyl ring attached to the core have been investigated. These changes include altering the position of or removing existing substituents like fluorine, introducing new groups such as methoxy (OMe), or replacing the entire phenyl ring with different six-membered heterocycles like pyridine (B92270), pyrimidine, pyrazine, or pyridazine. dundee.ac.uk

Another key derivatization tactic focuses on specific positions of the heterocyclic core. In the closely related pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, a wide range of substituents has been introduced at the C4 position. mdpi.com This was accomplished using various modern synthetic methods, including copper or palladium-catalyzed cross-coupling reactions like the Ullmann, Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira reactions. mdpi.com Such techniques enable the attachment of N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups, significantly expanding the structural diversity of the resulting analogues. mdpi.com

Furthermore, derivatization can be achieved through multi-step synthetic sequences starting from a common intermediate. For example, a prepared chloropyridazine derivative can be reacted with hydrazine (B178648) hydrate (B1144303) to produce a hydrazinylpyridazine. nih.govresearchgate.net This new intermediate can then be treated with reagents like acetic anhydride, p-chlorobenzaldehyde, or carbon disulfide to generate more complex, fused pyridazinotriazine derivatives. nih.govresearchgate.net This step-wise approach allows for the controlled construction of increasingly complex molecules built upon the initial furo-pyridazine framework.

Impact of Substituent Effects on Reactivity and Biological Interactions

The introduction of different substituents onto the 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione core can profoundly influence its chemical reactivity and biological interactions. These substituent effects are critical in fine-tuning a molecule's properties. The electronic properties of a substituent—whether it is electron-donating or electron-withdrawing—can alter the stability of the molecule and its bonds. nih.gov

In studies on analogous furo[2,3-d]pyrimidine (B11772683) derivatives, the nature of substituents played a clear role in their antiproliferative activity. nih.gov For example, when a 1,3,4-thiadiazole ring was attached to the core, further substitution on this ring with different aryl groups led to varied biological outcomes. The presence of a p-chlorophenyl group resulted in potent anticancer activity, whereas electron-donating groups like p-tolyl or p-methoxyphenyl at the same position led to decreased activity. nih.gov This highlights how subtle electronic changes can modulate biological potency.

The following table summarizes research findings on how different substituents on related heterocyclic scaffolds influence biological activity.

ScaffoldPosition of SubstitutionSubstituentEffect on Biological Activity
Furo[2,3-d]pyrimidine Analogue1,3,4-thiadiazole ringp-chlorophenylPotent antiproliferative activity nih.gov
Furo[2,3-d]pyrimidine Analogue1,3,4-thiadiazole ringp-tolylDecreased activity compared to p-chlorophenyl nih.gov
Furo[2,3-d]pyrimidine Analogue1,3,4-thiadiazole ringp-methoxyphenylDecreased activity compared to p-chlorophenyl nih.gov
Pyrido[3,2-d]pyrimidine AnalogueC-7 PositionChlorineMore active than reference compound mdpi.com
Pyrido[3,2-d]pyrimidine AnalogueC-7 PositionMethylSlightly more active than reference compound mdpi.com
Pyrido[3,2-d]pyrimidine AnalogueC-7 PositionHydroxymethylSignificant reduction in inhibitory activity mdpi.com

Investigation of Positional Isomerism and Fusion Effects on Biological Activity

Positional isomerism, which involves changing the relative positions of atoms or functional groups within a molecule, is a key area of investigation in medicinal chemistry. In the context of fused heterocyclic systems like this compound, this includes altering the fusion pattern of the rings or the placement of heteroatoms. Different isomers, such as pyrido[2,3-d]pyridazines, pyrido[3,4-c]pyridazines, and furo[2,3-d]pyrimidines, present unique three-dimensional shapes and electronic distributions, which dictate how they interact with biological targets. nih.govnih.govmdpi.com

The fusion of the furan (B31954) and pyridazine rings creates a specific geometric arrangement. Changing this fusion, for instance to a hypothetical furo[3,4-d]pyridazine structure, would alter the angles and distances between key functional groups, thereby affecting its binding affinity to enzymes or receptors.

Studies on related pyrido[2,3-d]pyridazine-2,8-dione derivatives have shown that modifications to the core structure can significantly impact anti-inflammatory activity. nih.gov For example, introducing a phenyl group at the N-position of the pyridazine ring (N-phenyl substitution) resulted in compounds with superior anti-inflammatory properties compared to their unsubstituted (R=H) counterparts. nih.gov This demonstrates that even changes not directly on the fused ring system, but on an adjacent atom, can have a profound effect on biological function due to steric and electronic influences. The versatility of the pyridazine ring allows for the attachment of various R-groups at its carbon positions, contributing to its desirability as a foundational structure in developing new compounds. liberty.edu

Scaffold Modification and Bioisosteric Replacements in Dihydrofuro[2,3-d]pyridazine-4,7-dione Research

Beyond simple substitution, more profound modifications to the core structure, known as scaffold modification or scaffold hopping, are employed to discover novel chemotypes with improved properties. nih.gov Scaffold hopping involves replacing the central molecular core with a structurally different one while aiming to retain or enhance biological activity. nih.gov This strategy is a powerful tool for navigating away from known compound series to identify novel molecules with potentially better pharmacological profiles, such as improved solubility or metabolic stability. dundee.ac.uk

In the context of this compound, a scaffold hopping approach might involve replacing the furan ring with other five-membered heterocycles like pyrrole (B145914), thiophene, or oxazole. This constitutes a significant structural change, classified as a "1° hop," where heteroatoms in a backbone ring are replaced or swapped. nih.gov Another approach could be to replace the entire furo-pyridazine core with a different bicyclic system that maintains key pharmacophoric features.

Bioisosteric replacement is a related concept where one atom or group of atoms is substituted with another that has similar physical or chemical properties, leading to similar biological effects. researchgate.net For the furo[2,3-d]pyridazine-4,7-dione core, a classic bioisosteric replacement would be to substitute the oxygen atom in the furan ring with a sulfur atom (to give a thieno[2,3-d]pyridazine) or an NH group (to give a pyrrolo[2,3-d]pyridazine). These changes can subtly alter hydrogen bonding capacity, lipophilicity, and metabolic stability, potentially leading to improved compound performance.

Development of Compound Libraries for SAR Profiling

To efficiently conduct structure-activity relationship (SAR) studies, researchers often synthesize large, diverse collections of related compounds known as chemical libraries. The goal is to systematically explore the impact of various substituents at multiple positions on the core scaffold. This high-throughput approach allows for a comprehensive profiling of how structural changes affect biological activity.

The synthesis of such libraries is often enabled by a robust and versatile synthetic route that allows for the late-stage introduction of diverse chemical groups. For the related pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, a chemical library was created by first synthesizing a common intermediate, which was then subjected to a variety of cross-coupling reactions to introduce a wide range of substituents at the C4 position. mdpi.com This strategy allowed for the generation of numerous analogues, each with a unique substitution pattern.

Once synthesized, these compound libraries are screened against biological targets to identify "hits." The resulting data, which correlates specific structural features with activity levels, is crucial for building a detailed SAR model. This model can then guide the design of next-generation compounds with optimized potency and selectivity. For example, a library of pyrido[2,3-d]pyrimidin-7(8H)-ones was tested for inhibitory activity against the ZAP-70 tyrosine kinase, revealing that certain substituents at the C4 position conferred high biological activity. mdpi.com

The following table illustrates a hypothetical compound library design based on the this compound scaffold, showcasing systematic variation at different positions.

Compound IDR¹ SubstituentR² SubstituentR³ Substituent
A-01HHH
A-02MethylHH
A-03PhenylHH
A-04HClH
A-05HMethoxyH
A-06HHMorpholine
A-07MethylClMorpholine

Mechanistic Studies of Reactions Involving 5,6 Dihydrofuro 2,3 D Pyridazine 4,7 Dione

Reaction Pathway Elucidation for Dihydrofuro[2,3-d]pyridazine-4,7-dione Synthesis

The synthesis of the 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione core can be approached through several strategic pathways, primarily involving the construction of the pyridazine (B1198779) ring onto a pre-existing furan (B31954) scaffold or through concerted cycloaddition reactions.

One of the most direct methods involves the cyclocondensation of a suitably substituted furan-dicarbohydrazide. This pathway is analogous to the synthesis of related fused pyridazinediones, such as 5,6-dihydro- nih.govnih.govresearchgate.netoxadiazolo[3,4-d]pyridazine-4,7-dione, which is formed from the corresponding dicarbohydrazide precursor via acid-catalyzed ring closure. nih.gov This reaction proceeds by treating a compound like furan-2,3-dicarbohydrazide (B597504) with hydrazine (B178648), leading to the formation of the stable six-membered pyridazinedione ring fused to the furan.

Alternative advanced synthetic strategies can be inferred from the synthesis of related furo-pyridazine systems:

Tandem Catalysis: A powerful method involves a tandem Sonogashira coupling followed by cycloisomerization. figshare.comresearcher.life This would start with a 2-amino-3-halofuranone derivative, which undergoes a palladium-catalyzed coupling with a terminal alkyne. The resulting intermediate then undergoes a cyclization to form the fused furo[2,3-c]pyridazine ring system. figshare.comresearcher.life

Intramolecular Cycloaddition: An intramolecular inverse-electron-demand Diels-Alder reaction represents another viable pathway. This approach uses a 4-pyridazinecarbonitrile bearing an alkyne side chain. mdpi.com Upon heating, the pyridazine acts as the diene and the alkyne as the dienophile, leading to a fused aromatic system after extrusion of a small molecule. mdpi.comacsgcipr.org

Ring-Closing Metathesis (RCM): RCM offers a modern approach to forming the pyridazine ring. The key step after the metathesis-driven ring closure is the elimination of a sulfinate group to induce aromatization, a method that has been successfully applied to pyridazine synthesis. bris.ac.uk

Diaza-Wittig Reaction: Syntheses starting from 1,3-diketones can utilize a Diaza-Wittig reaction as the key step to construct the pyridazine heterocycle, providing a versatile route to various substituted derivatives. nih.gov

Kinetic Investigations of Dihydrofuro[2,3-d]pyridazine-4,7-dione Transformations

While specific kinetic data for this compound is not extensively documented, the reactivity can be understood by examining kinetic studies of analogous pyridazinedione (PD) systems. These compounds are known Michael acceptors, and their transformations, particularly reactions with nucleophiles like thiols, have been kinetically characterized.

The rate of reaction is highly dependent on the substituents on the pyridazinedione ring. For instance, brominated pyridazinediones exhibit significantly faster reaction rates compared to their non-brominated or dihydro- counterparts. In a model system, the reaction of a monobromo-pyridazinedione with a thiol was found to follow second-order kinetics with a rate constant (k₁) of approximately 6.75 M⁻¹s⁻¹. nih.govacs.org This reactivity is comparable to other widely used Michael acceptors like vinyl sulfones. nih.govacs.org

The transformations can also be reversible. The retro-Michael addition of thiols from dihydro-pyridazinedione adducts has been estimated to have a rate of approximately 10⁻⁵ s⁻¹. acs.org This dynamic reversibility is crucial for applications in dynamic covalent chemistry and the development of responsive materials. acs.orgnih.gov The kinetics are also sensitive to pH, with faster gelation rates observed at higher pH values (e.g., pH 8 vs. pH 7.4 or 6), which reflects the greater concentration of the more nucleophilic thiolate anion. acs.org

Below is a table summarizing kinetic data from related pyridazinedione systems, which can serve as a proxy for estimating the reactivity of the title compound.

Reaction TypePyridazinedione SystemNucleophileRate ConstantReference
Michael AdditionMonobromo-pyridazinedione (monoBr-PD)Thiolk₁ ≈ 6.75 M⁻¹s⁻¹ nih.govacs.org
Retro-Michael AdditionDihydro-pyridazinedione (DiH-PD) Adduct-kretro ≈ 10⁻⁵ s⁻¹ acs.org
Michael AdditionDihydro-pyridazinedione (DiH-PD)ThiolSlower than brominated analogues acs.org

This table is generated based on data for analogous pyridazinedione compounds.

Analysis of Catalytic Mechanisms in Furo-Pyridazine Ring Formation

The synthesis of the furo-pyridazine scaffold often relies on catalytic methods to ensure efficiency and control. The mechanisms vary depending on the chosen synthetic route and catalyst type.

Acid Catalysis: The cyclocondensation of a dicarbohydrazide with hydrazine to form the pyridazinedione ring is typically catalyzed by acid. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the terminal nitrogen of the hydrazine moiety. Subsequent dehydration then leads to the stable heterocyclic ring. This is a fundamental mechanism in the formation of many pyridazine and related heterocyclic systems. nih.gov

Transition-Metal Catalysis:

Palladium-Catalyzed Tandem Reactions: A prominent catalytic cycle involves a Sonogashira coupling followed by a cycloisomerization, catalyzed by a palladium complex. figshare.comresearcher.life The mechanism begins with the oxidative addition of Pd(0) to a halo-furan precursor. This is followed by transmetalation with a copper acetylide (formed from the terminal alkyne) and subsequent reductive elimination to yield the coupled product. The palladium catalyst is then regenerated. The coupled intermediate then undergoes an intramolecular cyclization onto the alkyne, often catalyzed by the same or a different metal species, to form the final furo-pyridazine product. nih.gov

Copper-Catalyzed Cycloadditions and Cyclizations: Copper catalysts are employed in various synthetic strategies. For instance, Cu(I) is a known catalyst for [3+2] cycloaddition "click reactions" between azides and alkynes to form triazole-fused pyridazines. nih.gov Copper(II) can also catalyze aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones, which provides an efficient route to 1,6-dihydropyridazines that can be subsequently oxidized to pyridazines. organic-chemistry.org The mechanism likely involves coordination of the copper to the hydrazone, which facilitates the intramolecular cyclization.

Lewis Acid Catalysis: In inverse electron demand Diels-Alder reactions, Lewis acids can be used to mediate the cycloaddition between a tetrazine and a silyl (B83357) enol ether. organic-chemistry.org The Lewis acid activates the dienophile, lowering the energy of the LUMO and accelerating the [4+2] cycloaddition, which is followed by the elimination of N₂ to form the pyridazine ring. acsgcipr.orgorganic-chemistry.org

Intermediate Identification and Transition State Analysis

The elucidation of reaction mechanisms relies heavily on the identification of transient species, including intermediates and the analysis of transition states.

Intermediate Identification:

Dicarbohydrazide Precursors: In the cyclocondensation route, the furan-dicarbohydrazide is a stable, isolable intermediate that serves as the direct precursor to the final this compound ring. nih.gov

Cycloadducts: In Diels-Alder reactions, the initial [4+2] cycloaddition between the diene (pyridazine) and dienophile (alkyne) forms a non-isolable cycloadduct. mdpi.com This transient intermediate rapidly undergoes a retro-Diels-Alder reaction, typically involving the extrusion of a stable small molecule like nitrogen (N₂), to yield the final aromatic product. acsgcipr.orgmdpi.com

Hydrazones: Syntheses involving the reaction of carbonyl compounds with hydrazine proceed through hydrazone intermediates. These can be isolated in some cases or formed in situ before undergoing a final cyclization step to form the pyridazine ring. organic-chemistry.org

Transition State Analysis: While specific transition state calculations for the synthesis of this compound are not readily available in the literature, computational studies on analogous systems provide significant insight. For complex catalytic reactions, such as asymmetric C-H borylation, modeling transition states is essential but challenging due to the numerous possible stereoisomeric structures and conformers. acs.org For cycloaddition reactions, DFT studies are used to model the transition state geometries (e.g., boat vs. chair) and activation energies, which helps to explain the observed regioselectivity and stereoselectivity of the ring formation. researchgate.netrsc.org Such analyses are critical for understanding how factors like catalyst structure, substrate conformation, and electronic effects control the reaction outcome.

Application of Spectroscopic Techniques for Mechanistic Insights (e.g., advanced NMR, mass spectrometry)

Spectroscopic methods are indispensable tools for confirming the structures of starting materials, intermediates, and final products, as well as for monitoring reaction progress to gain mechanistic insights. outsourcedpharma.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique is crucial for identifying key structural motifs. For this compound, one would expect to see characteristic signals for the protons on the furan ring. The disappearance of signals from starting materials (e.g., the terminal alkyne proton in a cycloaddition precursor) and the appearance of new signals corresponding to the product provide direct evidence of the transformation. The chemical shifts of vinylic protons in pyridazinedione precursors can also offer insights into the electrophilicity of the molecule. nih.gov

¹³C NMR: Provides complementary information on the carbon skeleton of the molecule, confirming the formation of the fused ring system and the presence of the dione (B5365651) carbonyl groups.

Advanced NMR: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are used to unambiguously assign all proton and carbon signals, which is essential for confirming the regiochemistry of the formed product, especially in cycloaddition reactions where multiple isomers are possible. researchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the product, which allows for the confirmation of its elemental composition. nih.gov Fragmentation patterns observed in MS/MS experiments can provide structural information, helping to distinguish between isomers and identify key substructures within the molecule. researchgate.net The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful method for monitoring reaction progress, allowing for the detection of intermediates and byproducts in the reaction mixture. outsourcedpharma.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The formation of this compound would be confirmed by the appearance of strong absorption bands corresponding to the C=O stretching vibrations of the dione group and the N-H stretching of the pyridazine ring. mdpi.com The disappearance of characteristic bands from the starting materials, such as the C≡C stretch of an alkyne or the -OH stretch of a carboxylic acid, can be used to monitor the reaction. mdpi.com

The synergistic use of these techniques provides a comprehensive picture of the reaction, enabling the confirmation of the desired product and shedding light on the underlying reaction mechanism. nih.govnih.gov

Computational and Theoretical Investigations of 5,6 Dihydrofuro 2,3 D Pyridazine 4,7 Dione

Quantum Chemical Calculations on Electronic Structure and Stability (e.g., DFT, semi-empirical methods)

Quantum chemical calculations are fundamental to elucidating the electronic structure and stability of molecules like 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione. Methods such as Density Functional Theory (DFT) and various semi-empirical approaches are widely employed for pyridazine (B1198779) derivatives to predict their reactivity and kinetic stability. researchgate.netresearchgate.net

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter, as a smaller gap often suggests higher chemical reactivity. researchgate.net For pyridazinone derivatives, DFT calculations are used to determine various quantum chemical descriptors that help in understanding their molecular properties. researchgate.netresearchgate.net These calculations provide insights into the regions of the molecule that are active for donating and accepting electrons, which is vital for predicting their behavior in chemical reactions. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for Pyridazine Derivatives

DescriptorDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the ability to donate an electron.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept an electron.
Energy Gap (ΔE) Difference between ELUMO and EHOMORelates to the chemical reactivity and kinetic stability of the molecule. researchgate.net
Dipole Moment Measure of the polarity of the molecule.Influences solubility and intermolecular interactions.
Mulliken Charges Distribution of electron density over the atoms.Helps in identifying electrophilic and nucleophilic sites.

This table represents typical descriptors calculated for pyridazine derivatives using methods like DFT, providing a framework for the analysis of this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the flexibility and dynamic behavior of molecules. For this compound, these methods can predict the most stable three-dimensional arrangements (conformers) and how the structure fluctuates over time.

MD simulations, in particular, can validate the stability of interactions observed in docking studies. nih.gov By simulating the movement of the molecule and its surrounding environment (e.g., solvent or a biological receptor) over a period of time, researchers can gain a deeper understanding of its behavior in a realistic setting. nih.gov This is crucial for assessing how the compound might bind to a biological target and for ensuring that a predicted binding mode is stable. nih.gov

Molecular Docking Studies to Predict Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies would be instrumental in identifying potential biological targets by virtually screening it against a library of protein structures.

This approach has been successfully applied to similar heterocyclic scaffolds. For instance, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been docked into the active site of Focal Adhesion Kinase (FAK) to guide the design of potent inhibitors. nih.gov Similarly, molecular docking was used to investigate the interactions between 4-aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives and the PI3Kα enzyme, helping to rationalize their observed biological activity. nih.gov These studies typically analyze binding affinity, hydrogen bonding, and other non-covalent interactions to predict the most likely binding mode. nih.govnih.gov

In Silico Design and Virtual Screening for Novel Analogues

The core structure of this compound serves as a valuable starting point for the in silico design and virtual screening of novel analogues with potentially enhanced biological activities. Virtual screening involves the use of computational methods to search large libraries of compounds for molecules that are likely to bind to a specific drug target. nih.gov

The process often begins with a validated "hit" compound or a core scaffold. This structure is then used to filter databases containing millions of virtual compounds to identify those with similar pharmacophoric features. nih.gov The identified hits can then be subjected to further computational analysis, such as molecular docking, to rank them based on their predicted binding affinity. nih.gov This hierarchical approach allows for the rapid and cost-effective identification of promising new candidates for synthesis and biological testing, significantly accelerating the drug discovery process. nih.gov

Prediction of Spectroscopic Data and Correlation with Experimental Observations

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be correlated with experimental data to confirm its structure. Techniques like DFT can calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies.

Comparing the predicted spectra with those obtained from synthesized samples provides a powerful method for structural verification. For example, in the study of related pyrrolo[3,4-d]pyridazinone derivatives, ¹H NMR and Heteronuclear Multiple Bond Correlation (HMBC) experiments were crucial in distinguishing between different isomers, a task that could be supported by prior computational predictions. mdpi.com While specific predicted data for the title compound is not available, experimental data for the closely related 5,6-dihydro- researchgate.netnih.govmdpi.comoxadiazolo[3,4-d]pyridazine-4,7-dione showcases the types of spectroscopic features that would be subject to such a comparative analysis. mdpi.com

Table 2: Experimental Spectroscopic Data for 5,6-dihydro- researchgate.netnih.govmdpi.comoxadiazolo[3,4-d]pyridazine-4,7-dione

Spectroscopic TechniqueObserved Data
IR Spectrum (ν, cm⁻¹) 3109, 3038, 2931, 2850, 1725, 1679, 1324, 1120, 1023, 828, 722, 641, 511 mdpi.com
¹H NMR (ppm) δ 10.1 (2H, s, NH) mdpi.com
¹³C NMR (ppm) δ 146.3, 148.9 mdpi.com
HRMS (ESI-TOF), m/z Calculated for C₄H₃N₄O₃ [M+H]⁺: 155.0200, Found: 155.0203 mdpi.com

This data for a similar compound illustrates the experimental values that would be compared against computationally predicted spectra for structural confirmation of this compound.

Applications of 5,6 Dihydrofuro 2,3 D Pyridazine 4,7 Dione in Synthetic Organic Chemistry

Role as Versatile Building Blocks for Complex Heterocyclic Architectures

The structure of 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione makes it an ideal starting material for the synthesis of a wide array of polyheterocyclic structures. The presence of both a pyrrole (B145914) and a ketone functionality within similar tetrahydroindol-4-one analogs has garnered considerable attention for creating complex molecules with potential applications in medicinal and materials science. nih.gov The reactivity of the dione (B5365651) system allows for various chemical transformations, enabling chemists to introduce additional rings and functional groups.

For instance, the core structure can be elaborated through reactions that target the carbonyl groups or the dihydrofuran ring. This strategic functionalization can lead to the formation of fused systems with five- or six-membered rings attached to the parent nucleus. nih.gov The ability to selectively modify different parts of the molecule is a key factor in its utility as a versatile building block.

Precursors for the Synthesis of Diverse Functionalized Compounds

Beyond its role in building complex heterocyclic systems, this compound and related structures serve as valuable precursors for a diverse range of functionalized compounds. The pyridazine (B1198779) moiety, a key component of this scaffold, is found in numerous biologically active molecules and approved drugs. nih.gov This has spurred interest in using pyridazine-based starting materials to synthesize new chemical entities with potential therapeutic applications.

The reactivity of the dione allows for the introduction of various substituents, leading to a library of derivatives with tailored properties. For example, reactions at the carbonyl positions can be used to introduce new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this precursor.

Contribution to Green Chemistry Principles in Synthetic Method Development

The development of environmentally benign synthetic methods is a central goal of modern chemistry. In this context, the use of versatile building blocks like this compound can contribute to greener chemical processes. The efficiency of a synthesis is often improved when starting from a molecule that already contains a significant portion of the desired final structure.

Multi-component reactions (MCRs) are a prime example of green chemistry principles in action, as they allow for the construction of complex molecules in a single step, minimizing waste and improving atom economy. orgchemres.org The development of MCRs that utilize pyridazine-containing scaffolds highlights the potential for this class of compounds to be integrated into more sustainable synthetic routes. orgchemres.org The emphasis on waste reduction and environmentally friendly reaction conditions is a growing trend in both academic and industrial research. orgchemres.org

Development of Novel Reaction Methodologies Utilizing the Furo-Pyridazine Scaffold

The unique reactivity of the furo-pyridazine scaffold has also driven the development of new synthetic methodologies. For example, ring-opening transformations of related oxazinone structures have been shown to be a convenient method for constructing biologically important polycyclic pyridones. nih.gov This type of reaction, where a key building block is transformed into a different heterocyclic system, expands the toolkit available to synthetic chemists.

Furthermore, the exploration of reactions such as electrophilic aromatic substitution and C-H activation on similar heterocyclic systems demonstrates the ongoing effort to discover novel ways to functionalize these scaffolds. nih.gov These new methodologies not only provide access to previously inaccessible molecules but also contribute to a deeper understanding of the fundamental reactivity of these important heterocyclic systems.

Biological Activities and Mechanistic Insights in Vitro Studies Only

Anticancer Potential of Dihydrofuro[2,3-d]pyridazine-4,7-dione Analogues

The quest for novel anticancer agents has led to the investigation of various heterocyclic compounds, including derivatives of the dihydrofuro[2,3-d]pyridazine-4,7-dione core structure. In vitro studies have demonstrated the potential of these analogues to inhibit the growth of cancer cells through various mechanisms.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

A number of studies have evaluated the cytotoxic effects of dihydrofuro[2,3-d]pyridazine-4,7-dione analogues and other fused pyridazine (B1198779) systems against a panel of human cancer cell lines.

For instance, a series of 1-methyl-2-phenyl and 1,3-dimethyl-2-phenyl-substituted pyrrole[2,3-d]pyridazinones, along with their tetracyclic analogues, were assessed for their in vitro cytotoxicity by the National Cancer Institute against 60 human tumor cell lines. nih.gov The biological data revealed that the antitumor activities of these compounds were linked to the planarity of their ring systems. nih.gov One of the most potent compounds exhibited significant cytotoxicity, particularly against the renal cancer subpanel, with a GI50 (50% growth inhibition) of 5.07 μM. nih.gov This compound also showed notable potency against MOLT-4 and SR (leukemia), NCI-H460 (non-small cell lung), HCT-116 (colon), and SF-295 (CNS) cancer cells, with GI50 values ranging from 3.04 to 4.32 μM. nih.gov

Similarly, a library of 1,4-dihydropyridine-based 1,2,3-triazole derivatives demonstrated significant antiproliferative activity against the Caco-2 (colorectal adenocarcinoma) cell line, with IC50 values ranging from 0.63 ± 0.05 to 5.68 ± 0.14 µM. mdpi.com Notably, one compound, 13ab', with an IC50 of 1.39 ± 0.04 µM, was found to be significantly more active than the reference drugs carboplatin, gemcitabine, and daunorubicin. mdpi.com

Furthermore, certain triazene (B1217601) derivatives have shown marked cytotoxic effects on various cancer cell lines. brieflands.com For example, 1,3-bis(2-ethoxyphenyl)triazene displayed IC50 values between 0.560-3.33 μM on cancer cell lines, while showing a higher IC50 of 12.61 μM on a normal cell line (HUVEC), indicating some level of selectivity. brieflands.com

Table 1: In Vitro Cytotoxicity of Selected Fused Heterocyclic Compounds against Cancer Cell Lines

Inhibition of Specific Enzymes and Biological Pathways

The anticancer effects of dihydrofuro[2,3-d]pyridazine-4,7-dione analogues and related fused heterocycles are often attributed to their ability to inhibit specific enzymes and interfere with key biological pathways crucial for cancer cell survival and proliferation.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Novel hybrids of pyridazine-pyrazoline have been synthesized and evaluated for their ability to inhibit EGFR. nih.gov Several of these compounds exhibited excellent inhibitory effects, with IC50 values ranging from 0.65 to 0.84 μM, which is comparable to the standard EGFR inhibitor Erlotinib (IC50 = 0.95 μM). nih.gov The pyrimido[4,5-d]pyridazine-4,8-dione scaffold, a bicyclic structure containing a fused pyridazinone heterocycle, is considered a privileged structural motif for targeting EGFR. researchgate.net Docking studies have been employed to understand the binding modes of these compounds within the EGFR-TK active site, providing a rationale for their inhibitory activity. nih.gov

Glycogen Synthase Kinase-3 beta (GSK-3β) Inhibition: GSK-3β is another important target in cancer therapy. Indirubin analogues have demonstrated inhibitory activity against GSK-3β. nih.gov More recently, new compounds have been identified as GSK-3β inhibitors with IC50 values of approximately 1–4 μM. nih.gov These inhibitors are believed to interact with key residues in the GSK-3 substrate-binding site, such as Phe67, Lys85, and Ser66. nih.gov

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition: DHFR is a well-established target for anticancer drugs. nih.gov Novel pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have been identified as potent inhibitors of E. coli DHFR, with one compound exhibiting a Ki value of 7.42 ± 0.92 nM. nih.gov This compound demonstrated competitive inhibition with respect to the substrate dihydrofolic acid and uncompetitive inhibition with respect to NADPH, indicating a preference for binding to the NADPH-bound form of the enzyme. nih.gov The structure-activity relationship of these inhibitors has been explored, highlighting the importance of specific substitutions for potent inhibition. nih.gov

Cellular Mechanisms of Action

Beyond direct enzyme inhibition, dihydrofuro[2,3-d]pyridazine-4,7-dione analogues and related compounds can induce anticancer effects through various cellular mechanisms.

For instance, promising pyridazine-pyrazoline hybrids that inhibit EGFR have been shown to induce cell cycle arrest at the G2/M phase in UO-31 renal cancer cells. nih.gov Furthermore, these compounds were found to elevate the Bax/Bcl2 ratio, indicating the induction of apoptosis. nih.gov The activation of caspase-3, a key executioner caspase in the apoptotic pathway, was also observed in UO-31 cells treated with these compounds. nih.gov

Antimicrobial Properties

Fused heterocyclic systems containing the pyridazine moiety have been extensively investigated for their antimicrobial potential against a range of pathogenic bacteria and fungi. thaiscience.infochula.ac.th

Antibacterial Activity: Pyridazine derivatives have been reported to possess antibacterial properties. thaiscience.info In a study on pyrazolo-pyridazine derivatives, compounds with electron-donating groups showed potent antibacterial activity. chula.ac.th One particular compound, 5-(4-Hydroxy-3-methoxyphenyl)-3-(4-chlorophenyl)-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine, was found to have significant action against both Gram-positive and Gram-negative bacteria. thaiscience.infochula.ac.th

Antifungal Activity: The antifungal activity of pyridazine derivatives has also been a subject of research. thaiscience.inforesearchgate.net In contrast to antibacterial activity, pyrazolo-pyridazine derivatives with electron-withdrawing groups exhibited excellent antifungal activity. chula.ac.th For example, 3-(4-Bromophenyl)-5-(4-chlorophenyl)-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine demonstrated potential as an antifungal agent. thaiscience.infochula.ac.th Furthermore, a series of 3,6-disubstituted imidazo[1,2-b]pyridazine (B131497) derivatives displayed broad-spectrum antifungal activities against various phytopathogenic fungi. researchgate.net

Table 2: Antimicrobial Activity of Fused Pyridazine Derivatives

Anti-inflammatory Effects of Related Fused Heterocycles

The pyridazine ring is a structural component of various compounds with anti-inflammatory properties. thaiscience.infochula.ac.th Research has shown that fused heterocycles incorporating the pyridazine moiety can exhibit significant anti-inflammatory effects.

A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were designed and evaluated for their anti-inflammatory activity. nih.gov The N-phenyl-substituted derivatives showed higher anti-inflammatory activity compared to their unsubstituted counterparts. nih.gov The most potent compound in this series was identified as a dual inhibitor of cyclooxygenase-1 (COX-1) and COX-2, key enzymes in the inflammatory pathway. nih.gov

Furthermore, pyrazole-pyridazine hybrids have been developed as selective COX-2 inhibitors. rsc.org Trimethoxy derivatives, in particular, demonstrated higher COX-2 inhibitory action than the commercial drug celecoxib. rsc.org These compounds were also found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. rsc.org

Antiviral Activities

The emergence of viral diseases, including the recent COVID-19 pandemic, has spurred the search for novel antiviral agents. Fused pyridazine derivatives have shown promise in this area, particularly against SARS-CoV-2.

Inhibition of SARS-CoV-2 Main Protease (Mpro): The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a prime target for antiviral drugs. nih.govnih.govmdpi.com A number of small molecule inhibitors targeting Mpro have been designed and synthesized. nih.govnih.govmdpi.com For instance, bicycloproline-containing Mpro inhibitors derived from approved antiviral drugs have shown potent inhibitory activities with IC50 values in the nanomolar range. nih.gov

Inhibition of SARS-CoV-2 Papain-like Protease (PLpro): The papain-like protease (PLpro) is another essential enzyme for SARS-CoV-2 replication and also plays a role in evading the host's innate immune response. osti.govnih.govscienceopen.comresearchgate.net Several PLpro inhibitors have been identified through high-throughput screening and lead optimization. osti.govnih.gov Some of these inhibitors have demonstrated improved enzymatic inhibition and antiviral activity compared to previously known inhibitors. osti.gov

Table 3: Antiviral Activity of Fused Heterocycles against SARS-CoV-2 Targets

Protein Binding and Cellular Uptake Investigations

In vitro studies on derivatives of the furo[2,3-d]pyridazine and the closely related furo[2,3-d]pyrimidine (B11772683) scaffolds have provided critical insights into their mechanisms of action, primarily through the investigation of their binding to specific protein targets and their subsequent effects on cellular processes. While direct protein binding and cellular uptake data for 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione are not extensively detailed in the available literature, the broader class of compounds has been the subject of significant research, particularly in the context of anticancer drug development.

Research has predominantly focused on the interaction of these heterocyclic systems with protein kinases and tubulin, key components in cellular signaling and division. The structural versatility of the furo[2,3-d]pyrimidine core, for instance, allows for modifications that can enhance target interaction, aqueous solubility, and bioavailability, which in turn influence the compound's pharmacological and pharmacokinetic profiles. nih.gov

Protein Binding Studies

Investigations into the protein binding of furo[2,3-d]pyrimidine derivatives have successfully identified their potential as potent inhibitors of various protein kinases and as microtubule-targeting agents. Molecular docking studies have been instrumental in elucidating the binding modes of these compounds. For example, certain 4-substituted 5-methyl-furo[2,3-d]pyrimidines have been shown to interact with the colchicine (B1669291) binding site on tubulin. nih.gov The furo[2,3-d]pyrimidine scaffold in these derivatives typically forms hydrophobic interactions at the interface of the α and β tubulin subunits. nih.gov

Similarly, novel classes of furo[2,3-d]pyrimidines have been developed as dual inhibitors of Tie-2 and VEGFR2 receptor tyrosine kinases. nih.gov X-ray crystallography has confirmed the binding of these compounds to the kinase receptors, providing a structural basis for their inhibitory activity. nih.gov Furthermore, molecular docking and dynamics simulations have been employed to understand the binding patterns of other derivatives with PI3K and AKT-1 binding sites, revealing key interactions with amino acid residues. nih.gov

Compound ClassProtein TargetKey FindingsReference
4-Substituted 5-methyl-furo[2,3-d]pyrimidinesTubulin (Colchicine site)Furo[2,3-d]pyrimidine scaffold forms hydrophobic interactions at the αβ tubulin interface. nih.gov
4-Amino-furo[2,3-d]pyrimidinesTie-2 and VEGFR2 Receptor Tyrosine KinasesPotent dual inhibitors with binding rationalized by X-ray crystal structure. nih.gov
Furo[2,3-d]pyrimidine derivatives with 1,3,4-thiadiazolePI3Kα/β and AKTImproved binding patterns with key amino acids in the PI3K and AKT-1 binding sites observed in molecular docking. nih.gov
Pyrido[3',2':4,5]furo[3,2-d]pyrimidinesPhosphodiesterase type 4 (PDE4)Structure-activity relationships identified key moieties for high enzyme affinity. nih.gov
3,5-Disubstituted furo[3,2-b]pyridinescdc-like kinases (CLKs)Identified as potent and highly selective inhibitors. nih.gov

Cellular Uptake and Effects

The cellular consequences of protein binding by these compounds are typically assessed through antiproliferative assays, cell cycle analysis, and apoptosis evaluations. For instance, several furo[2,3-d]pyrimidine derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines. nih.govresearchgate.net Some of these compounds have been shown to be effective against multidrug-resistant cancer cells, a significant advantage over existing chemotherapeutics like paclitaxel (B517696) and vinca (B1221190) alkaloids. nih.gov

The mechanism underlying the antiproliferative effects is often linked to the disruption of microtubule dynamics or the inhibition of key signaling pathways. For example, microtubule-depolymerizing agents from the furo[2,3-d]pyrimidine class cause an accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. nih.gov Similarly, derivatives targeting PI3K/AKT pathways have been shown to induce cell cycle arrest and apoptosis. nih.gov The table below summarizes the in vitro cellular activities of representative furo[2,3-d]pyrimidine derivatives.

Compound/DerivativeCell Line(s)Observed EffectMetric (e.g., IC50, GI50)Reference
Compound 4a (a furo[2,3-d]pyrimidine)HepG2Antitumor activityIC50 of 0.70 μM researchgate.net
Compound 10b (a furopyrimidine derivative)Breast cancer HS 578TAntiproliferative activity and cell cycle arrest at G0-G1 phaseGI50 = 1.51 μM nih.gov
Compound 3 (a 4-substituted 5-methyl-furo[2,3-d]pyrimidine)47 of NCI 60-cell line panelAntiproliferative activityGI50 values < 10 nM nih.gov
Compound 7k (a 4-amino-furo[2,3-d]pyrimidine)Tie-2 and VEGFR2 expressing cellsInhibition of receptor tyrosine kinasesIC50 < 3 nM on both receptors nih.gov

Based on a comprehensive review of available scientific literature, there is currently insufficient specific research published on the chemical compound This compound to generate a detailed article that adheres to the provided outline.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly follows the requested detailed outline for this particular compound. The generation of content for the specified sections and subsections would require dedicated research that has not yet been published.

Q & A

Q. What are the established synthetic routes for 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione, and how can reaction conditions be optimized?

The compound is synthesized via cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide in hydrochloric acid under reflux. Key parameters include acid concentration (e.g., 2N HCl), reaction time (6 hours), and temperature (reflux conditions). Yield optimization can employ factorial design to test variables like acid strength, heating duration, and stoichiometric ratios . Orthogonal experimental design (e.g., Taguchi method) is recommended for multi-factor optimization, prioritizing variables that significantly affect yield .

Q. Which spectroscopic and analytical methods are critical for validating the structure of this compound?

Structural confirmation requires a combination of:

  • ¹H/¹³C NMR : To identify proton environments and carbon frameworks, particularly distinguishing fused heterocyclic systems.
  • IR spectroscopy : To confirm carbonyl (C=O) and fused ring vibrations.
  • High-resolution mass spectrometry (HRMS) : For precise molecular weight validation.
  • Elemental analysis : To verify purity and elemental composition. Discrepancies in spectral data (e.g., unexpected peaks) should be resolved via comparative analysis with analogous compounds, such as thiadiazolopyridazine derivatives .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound for photovoltaic applications?

Density functional theory (DFT) calculations can model electron-withdrawing properties and bandgap tuning by substituting halogens at the 4,7-positions. Parameters like HOMO-LUMO gaps and charge transfer efficiency should be compared with experimental UV-Vis and cyclic voltammetry data. Theoretical frameworks should align with known photovoltaic mechanisms of benzoxadiazole analogs .

Q. What strategies resolve contradictions in mechanistic studies of the compound’s cyclization reaction?

Conflicting hypotheses (e.g., acid-catalyzed vs. thermally driven cyclization) require isotopic labeling (e.g., D₂O for proton tracking) and kinetic studies. In-situ monitoring via HPLC or FTIR can detect intermediates. Cross-validation with analogous reactions (e.g., thiadiazole cyclization) helps isolate key mechanistic steps .

Q. How can heterogeneous catalysis improve the scalability of synthesizing this compound derivatives?

Solid acid catalysts (e.g., zeolites or sulfonated polymers) may replace homogeneous HCl to enhance recyclability. Process parameters (catalyst loading, solvent choice) should be tested using response surface methodology (RSM). Membrane separation technologies (e.g., nanofiltration) can purify products while minimizing waste .

Methodological Guidance

Designing experiments to assess the compound’s stability under varying environmental conditions:

  • Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.
  • Degradation pathways (hydrolysis, oxidation) can be identified via LC-MS and compared to computational degradation models .

Integrating the compound into energy-related theoretical frameworks:
Link its electronic properties to Marcus theory for charge transfer or DFT-based band structure models. Validate predictions with experimental photoluminescence and conductivity measurements .

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5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.